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molecular formula C11H14N2O B078528 4-Benzylpiperazin-2-one CAS No. 13754-41-1

4-Benzylpiperazin-2-one

Cat. No. B078528
M. Wt: 190.24 g/mol
InChI Key: SBWVHKNCFZRBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04534897

Procedure details

A solution of ethyl chloroacetate (204 g., 1.67 mole) in ethanol (500 ml.) is added to a stirred solution of ethylenediamine (600 g., 10 mole) in ethanol (3 l.) at 0°. After addition is complete the solution is allowed to warm to 20°-25°. After 5 hours a solution of sodium methoxide (90.0 g., 1.67 mole) in methanol (200 ml.) is added and the solution is stirred overnight, filtered to remove inorganic salts and evaporated to remove solvent and unreacted ethylenediamine. The residual oil (189 g.) is added to a mixture of benzyl chloride (241 g., 1.9 mole) anhydrous sodium carbonate (191 g., 2.28 mole) in ethanol (2.3 l.) and the solution is stirred under reflux for 3 hours. The ethanol is removed under reduced pressure and the residue is partitioned between chloroform and water. Evaporation of the chloroform gave a crystalline product which was recrystallized from ethyl acetate to give the title compound, m.p. 154°- 156°.
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
241 g
Type
reactant
Reaction Step Three
Quantity
191 g
Type
reactant
Reaction Step Three
Quantity
2.3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCC([O:5][CH2:6][CH3:7])=O.[CH2:8]([NH2:11])[CH2:9][NH2:10].C[O-].[Na+].[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.CO>[C:16]1([CH2:15][N:10]2[CH2:9][CH2:8][NH:11][C:6](=[O:5])[CH2:7]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
600 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
sodium methoxide
Quantity
90 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
241 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
191 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.3 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°-25°
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent and unreacted ethylenediamine
STIRRING
Type
STIRRING
Details
the solution is stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The ethanol is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform
CUSTOM
Type
CUSTOM
Details
gave a crystalline product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CC(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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